Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Catalog No.
S3703325
CAS No.
22027-53-8
M.F
C10H9ClO3
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS Number

22027-53-8

Product Name

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is C10H9ClO3C_{10}H_{9}ClO_{3}, and it is characterized by a methyl ester group linked to a 3-oxopropanoate moiety, which features a 4-chlorophenyl substituent. This compound is known for its structural uniqueness and potential biological activities, making it a subject of interest in both synthetic organic chemistry and medicinal research .

  • Oxidation: The compound can be oxidized to yield the corresponding carboxylic acid, specifically 3-(4-chlorophenyl)-3-oxopropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the ester group can produce 3-(4-chlorophenyl)-3-hydroxypropanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group is capable of undergoing nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions.

Research indicates that derivatives of Methyl 3-(4-chlorophenyl)-3-oxopropanoate exhibit significant cytotoxic activity against cancer cell lines. The mechanism of action involves hydrolysis by esterases, releasing the corresponding acid, which may interact with specific biological targets, potentially modulating enzyme activities and influencing physiological responses .

The synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction is conducted under reflux conditions to facilitate complete conversion to the ester . In industrial settings, continuous flow reactors are employed to enhance yield and purity while minimizing human error during production.

Methyl 3-(4-chlorophenyl)-3-oxopropanoate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is used in research related to enzyme-catalyzed reactions, particularly those involving ester hydrolysis.
  • Agrochemicals: It is utilized in the production of specialty chemicals and agrochemicals, contributing to agricultural advancements .

Interaction studies have demonstrated that Methyl 3-(4-chlorophenyl)-3-oxopropanoate can modulate the activity of certain enzymes and receptors within biological systems. The chlorophenyl group may play a critical role in these interactions, influencing pharmacological effects and potential therapeutic applications .

Several compounds share structural similarities with Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 3-(4-chlorophenyl)-3-oxopropanoate22027-53-81.00
Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate677326-67-90.98
Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate677326-68-00.98
Ethyl 3-(4-chlorophenyl)-3-oxo-propionate2881-63-20.96
Ethyl (3-chlorobenzoyl)acetate33167-21-40.96

These compounds exhibit variations in substituents and functional groups while maintaining a core structural framework similar to that of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. The presence of different halogenated phenyl groups contributes to their unique chemical properties and biological activities .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

212.0240218 g/mol

Monoisotopic Mass

212.0240218 g/mol

Heavy Atom Count

14

Wikipedia

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Dates

Modify: 2023-08-20

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